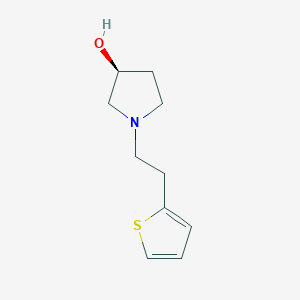
S-phthalazin-1-yl benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-phthalazin-1-yl benzenecarbothioate, also known as PBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBTA is a thioester derivative of phthalazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. PBTA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of S-phthalazin-1-yl benzenecarbothioate is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. This compound has also been shown to exhibit antibacterial and antifungal activity, and its derivatives have been studied as potential antimicrobial agents. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
S-phthalazin-1-yl benzenecarbothioate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, this compound also has several limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on S-phthalazin-1-yl benzenecarbothioate, including the synthesis of new derivatives with improved solubility and bioactivity, the study of this compound as a potential anti-cancer agent, and the study of this compound as a potential ligand in metal complexes for catalysis and materials science. Additionally, the potential applications of this compound in other fields of scientific research, such as agriculture and environmental science, should be explored.
Synthesemethoden
S-phthalazin-1-yl benzenecarbothioate can be synthesized using various methods, including the reaction of phthalazine with thionyl chloride and sodium sulfide or the reaction of phthalazine with carbon disulfide and sodium hydroxide. The synthesis of this compound has also been achieved using the reaction of phthalazine with carbon disulfide and potassium hydroxide in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
S-phthalazin-1-yl benzenecarbothioate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. This compound has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. This compound has also been used as a ligand in metal complexes, which have been studied for their potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
S-phthalazin-1-yl benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c18-15(11-6-2-1-3-7-11)19-14-13-9-5-4-8-12(13)10-16-17-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXYGURDNECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)


![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

